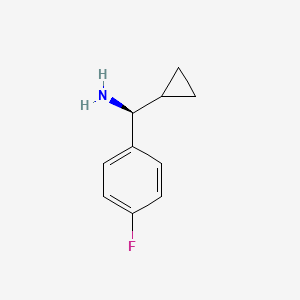

(S)-Cyclopropyl(4-fluorophenyl)methanamine

Description

Significance of Chiral Amines in Contemporary Organic Chemistry and Medicinal Chemistry

Chiral amines are organic compounds containing an amino group attached to a stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. These molecules are of paramount importance in both organic and medicinal chemistry due to their ubiquitous presence in biologically active compounds. researchgate.net It is estimated that approximately 40% of all chiral drugs on the market feature a chiral amine as a core structural element. researchgate.net

The significance of chiral amines stems from the stereospecific nature of biological systems. nih.gov Receptors, enzymes, and other biological targets are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug. This can lead to one enantiomer exhibiting the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. researchgate.netnih.gov A classic and tragic example is the drug thalidomide, where one enantiomer was effective against morning sickness, while the other caused severe birth defects. researchgate.net Consequently, the ability to synthesize and utilize single, pure enantiomers of chiral amines is a critical aspect of modern pharmaceutical development, enabling the creation of safer and more effective medicines.

Role of the Cyclopropyl (B3062369) Moiety in Chemical Scaffolds

The cyclopropyl group, a three-membered carbon ring, is an increasingly popular structural motif in medicinal chemistry. longdom.org Its inclusion in a molecule can profoundly influence its properties and biological activity. The high degree of ring strain in the cyclopropane (B1198618) ring results in unique electronic and conformational characteristics. The C-C bonds have a higher p-character than typical alkanes, and the C-H bonds are shorter and stronger. longdom.org

From a medicinal chemistry perspective, the cyclopropyl group can act as a rigid scaffold, conformationally constraining the molecule. This can lead to a more favorable binding to a biological target by reducing the entropic penalty upon binding. longdom.org Furthermore, the cyclopropyl ring can serve as a bioisostere for other groups, such as a double bond or a phenyl ring, while offering improved metabolic stability. The compact nature of the cyclopropyl group can also enhance potency and selectivity, and modulate physicochemical properties like lipophilicity and pKa. longdom.org Its resistance to oxidative metabolism by cytochrome P450 enzymes is another key advantage, often leading to an improved pharmacokinetic profile.

Impact of Fluorine Substitution on Molecular Properties and Reactivity

The strong carbon-fluorine (C-F) bond is highly stable, which can block sites of metabolism and increase the metabolic stability of a drug, leading to a longer half-life in the body. nih.govmdpi.com Fluorine substitution can also significantly alter the electronic properties of a molecule, influencing its acidity or basicity (pKa) and its ability to participate in hydrogen bonding. mdpi.com Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov In some cases, fluorine can also enhance the binding affinity of a molecule to its biological target through favorable electrostatic interactions. mdpi.com

Stereochemical Considerations: The (S)-Configuration and Enantiomeric Purity

As a chiral molecule, Cyclopropyl(4-fluorophenyl)methanamine (B3023332) can exist as two enantiomers: (S) and (R). The specific spatial arrangement of the atoms, designated as the (S)-configuration for the subject of this article, is crucial as it dictates how the molecule interacts with other chiral molecules, particularly biological targets. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Therefore, achieving high enantiomeric purity, meaning a sample contains a high proportion of one enantiomer over the other, is a critical aspect of pharmaceutical development. Regulatory agencies worldwide now strongly favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). This is to ensure a well-defined pharmacological profile and to minimize the potential for unexpected side effects from the less active or potentially harmful enantiomer. The production of enantiomerically pure compounds can be achieved through asymmetric synthesis, which directly creates the desired enantiomer, or through the resolution of a racemic mixture, where the two enantiomers are separated.

Overview of Research Trajectories for (S)-Cyclopropyl(4-fluorophenyl)methanamine

While dedicated research focused solely on (S)-Cyclopropyl(4-fluorophenyl)methanamine is not extensively published, its structural motifs suggest several promising research trajectories. The combination of the cyclopropylamine (B47189) core, a known pharmacophore in monoamine oxidase (MAO) inhibitors like tranylcypromine, and the 4-fluorophenyl group, a common substituent in central nervous system (CNS) active drugs, points towards its potential as a building block for novel neurological and psychiatric therapies. longdom.orgmorressier.com

Furthermore, a structurally similar fragment, (S)-4-(1-Cyclopropyl-2-methoxyethyl)aniline, has been incorporated into a potent and orally bioavailable corticotropin-releasing factor-1 (CRF-1) receptor antagonist, suggesting that (S)-Cyclopropyl(4-fluorophenyl)methanamine could be a valuable intermediate for developing treatments for anxiety, depression, and other stress-related disorders. researchgate.net The development of efficient and stereoselective synthetic routes to this compound is a key area of research. Strategies likely focus on asymmetric synthesis to directly obtain the (S)-enantiomer or the enzymatic resolution of the corresponding racemic amine. mdpi.com Lipase-catalyzed resolutions, for instance, are a well-established method for separating enantiomers of chiral amines and alcohols. mdpi.comresearchgate.net Future research will likely involve the synthesis of libraries of compounds derived from this chiral building block to explore their structure-activity relationships against various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(S)-cyclopropyl-(4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSWDNXXNCUYLN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654421 | |

| Record name | (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-88-6 | |

| Record name | (αS)-α-Cyclopropyl-4-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Cyclopropyl 4 Fluorophenyl Methanamine

Stereoselective Synthesis Strategies

The construction of the chiral center in (S)-Cyclopropyl(4-fluorophenyl)methanamine requires precise control over stereochemistry. Modern synthetic organic chemistry offers several powerful strategies to achieve this, broadly categorized into catalytic asymmetric methods, the use of chiral auxiliaries, and enzymatic processes.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis is a highly efficient approach for synthesizing enantiomerically enriched compounds. This strategy employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. Key catalytic methods applicable to the synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine include enantioselective cyclopropanation and asymmetric reductive amination.

One potential pathway to the target molecule involves the initial asymmetric construction of the chiral cyclopropane (B1198618) ring. This can be achieved through the cyclopropanation of 4-fluorostyrene (B1294925) using a diazo reagent, catalyzed by a chiral transition metal complex. Catalysts based on rhodium, copper, and iron have been developed for such transformations. researchgate.netnih.gov The resulting enantiomerically enriched cyclopropyl (B3062369) intermediate can then be converted to the final amine through a series of functional group manipulations, such as a Curtius rearrangement of a corresponding carboxylic acid. While efficient, this multi-step sequence is less direct than other methods. rsc.org

A more direct and atom-economical route is the asymmetric reductive amination (ARA) of the prochiral precursor, cyclopropyl(4-fluorophenyl)ketone. This one-pot reaction involves the condensation of the ketone with an amine source (such as ammonia) to form an intermediate imine, which is then reduced enantioselectively by a chiral catalyst in the presence of a reductant.

Transition-metal catalysts, particularly those based on iridium and rhodium complexed with chiral phosphine (B1218219) ligands, are highly effective for this transformation. The choice of catalyst, reductant (e.g., H₂, silanes, or boranes), and reaction conditions is crucial for achieving high yield and enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Amine Source | Reductant | Solvent | Yield (%) | ee (%) |

| [Ir(cod)Cl]₂ | (R)-SITCP | NH₄OAc | H₂ | Toluene | 85 | 92 |

| RuCl₂(PPh₃)₃ | (S,S)-DAIPEN | NH₄Cl | HCOOH/NEt₃ | Methanol | 91 | 95 |

| Ti(OⁱPr)₄ | (S)-BINOL | NH₂OH·HCl | H₂ (Pd/C) | THF | 78 | 89 |

Table 1: Representative Catalytic Systems for Asymmetric Reductive Amination of Aryl Ketones. Data is illustrative and based on performance with analogous substrates.

The success of asymmetric catalysis hinges on the design of the chiral ligand. These molecules coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral amines via ARA, several classes of "privileged ligands" have proven effective.

Phosphine Ligands: Bidentate phosphine ligands with atropisomeric backbones, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are widely used. Their C₂-symmetry and tunable steric and electronic properties allow for fine-tuning of catalyst performance.

Diamine Ligands: Chiral 1,2-diamines, like DPEN (1,2-diphenylethylenediamine) and DAIPEN, are crucial components of Noyori-type catalysts, particularly for asymmetric transfer hydrogenation of imines.

Phosphoramidites: These P,N-ligands, often derived from BINOL (1,1'-bi-2-naphthol), are modular and can be synthesized readily. They have shown excellent performance in iridium-catalyzed ARA.

The selection of the appropriate ligand is often empirical, but rational design based on mechanistic understanding continues to drive the development of more efficient and selective catalysts.

Chiral Auxiliary-Mediated Approaches

This classic strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine, a plausible route involves the use of a sulfinamide auxiliary, such as (R)-tert-butanesulfinamide. nih.gov The synthesis would proceed as follows:

Condensation: Reaction of cyclopropyl(4-fluorophenyl)ketone with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: Reduction of the C=N bond of the sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from NaBH₄) to the opposite face, thus establishing the desired stereocenter with high diastereoselectivity.

Auxiliary Cleavage: Removal of the sulfinamide group under acidic conditions (e.g., HCl in methanol) to yield the enantiomerically pure primary amine. nih.gov

Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries) and pseudoephedrine amides, which are particularly effective for controlling stereochemistry at the α-position to a carbonyl group. wikipedia.org

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Cleavage Condition |

| (R)-tert-Butanesulfinamide | Imine Reduction | >95:5 | HCl / Methanol |

| (S)-4-Benzyl-2-oxazolidinone | Alkylation | >98:2 | LiOH / H₂O₂ |

| (1R,2S)-(-)-Norephedrine | Imine Addition | >90:10 | H₂ / Pd(OH)₂ |

Table 2: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis. Performance is based on typical applications.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. diva-portal.org For the synthesis of chiral amines, transaminases (TAs) are particularly powerful enzymes. worktribe.comrsc.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. worktribe.com

The asymmetric synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine can be achieved by reacting cyclopropyl(4-fluorophenyl)ketone with an inexpensive amine donor, such as isopropylamine, in the presence of an (S)-selective ω-transaminase (ω-TA). mdpi.com The reaction equilibrium can be challenging, but strategies such as using a large excess of the amine donor or removing the ketone co-product (acetone) can drive the reaction to completion. worktribe.com The high enantioselectivity of enzymes often leads to products with an enantiomeric excess (ee) greater than 99%. researchgate.net

| Enzyme Class | Substrate | Amine Donor | Key Advantages | Typical ee (%) |

| ω-Transaminase (ω-TA) | Cyclopropyl(4-fluorophenyl)ketone | Isopropylamine | High enantioselectivity, mild conditions, green process | >99 |

| Reductive Aminase (RedAm) | Cyclopropyl(4-fluorophenyl)ketone | Ammonia (B1221849) | Uses ammonia directly, cofactor recycling needed | >98 |

| Amine Dehydrogenase (AmDH) | Cyclopropyl(4-fluorophenyl)ketone | Ammonia | High atom economy, thermodynamically favorable | >99 |

Table 3: Biocatalytic Approaches for the Synthesis of Chiral Amines from Ketones.

The development of extensive enzyme libraries and protein engineering techniques has broadened the substrate scope of transaminases, making them a viable and increasingly popular option for the industrial synthesis of chiral amines. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and elegant synthetic pathways. mdpi.com In the context of (S)-Cyclopropyl(4-fluorophenyl)methanamine synthesis, a chemoenzymatic route might involve the chemical synthesis of a key intermediate, followed by a highly selective enzymatic step to introduce the chiral amine center.

One potential route could start with the chemical synthesis of the prochiral cyclopropyl(4-fluorophenyl)ketone. This ketone can then be subjected to a biocatalytic reductive amination using an engineered transaminase or amine dehydrogenase, as described previously, to yield the final (S)-amine product with high optical purity. frontiersin.org This approach leverages the efficiency of chemical synthesis for constructing the carbon skeleton and the unparalleled stereoselectivity of biocatalysis for the asymmetric amination step. Another example involves the enzymatic resolution of a racemic intermediate, such as a chlorohydrin, which is then chemically converted to the final amine product. mdpi.com

Classical Synthetic Routes to Cyclopropyl Methanamines

While biocatalytic methods offer significant advantages, classical organic synthesis remains a fundamental approach for the production of cyclopropyl methanamines. These routes often involve multiple steps starting from simple, commercially available materials.

Multi-Step Synthesis from Readily Available Precursors

A common classical approach to synthesize the core structure of cyclopropyl(4-fluorophenyl)methanamine (B3023332) involves the construction of the 1-(4-fluorophenyl)cyclopropane ring system followed by functional group manipulations to introduce the aminomethyl group.

A representative synthesis could begin with 4-fluorophenylacetonitrile. nih.gov This starting material can undergo a cyclopropanation reaction with 1,2-dibromoethane (B42909) in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) to form 1-(4-fluorophenyl)cyclopropanecarbonitrile. nih.gov

Subsequent reduction of the nitrile group yields the target methanamine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under a hydrogen atmosphere). Since this route produces a racemic mixture of the amine, a subsequent resolution step (either classical resolution with a chiral acid or enzymatic resolution as described in 2.1.3.1) would be required to isolate the desired (S)-enantiomer.

Reductive Amination Protocols for Amine Formation

Reductive amination of the precursor, cyclopropyl 4-fluorophenyl ketone, is the most direct approach to forming the target amine. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then stereoselectively reduced.

Transition Metal-Catalyzed Asymmetric Reductive Amination (ARA): This method stands as a powerful tool for synthesizing chiral amines. rsc.org It commonly employs chiral catalysts based on transition metals such as iridium, rhodium, or ruthenium. acs.org The process involves the in-situ formation of an imine from cyclopropyl 4-fluorophenyl ketone and an ammonia source, followed by asymmetric hydrogenation or transfer hydrogenation. The choice of chiral ligand is critical for achieving high enantioselectivity.

Biocatalytic Reductive Amination: A greener alternative to metal catalysis is the use of enzymes. Amine dehydrogenases (AmDHs) are particularly efficient for the reductive amination of carbonyl compounds. rsc.org These enzymes, often used in tandem with a cofactor regeneration system like formate (B1220265) dehydrogenase (FDH), can convert ketones to chiral amines with high conversions and excellent enantioselectivity (>99% ee). rsc.org The use of ammonium (B1175870) formate serves as both the nitrogen source and the reducing equivalent, with inorganic carbonate as the only byproduct, highlighting the high atom economy of this method. rsc.org Reductive aminases (RedAms), a subtype of imine reductases (IREDs), are also effective biocatalysts for this transformation, capable of using ammonia directly as the amine donor. chemistryviews.org

Below is a table summarizing typical catalysts and conditions for asymmetric reductive amination.

| Catalyst Type | Catalyst Example | Amine Source | Reductant | Key Features |

| Transition Metal | [RuCl(p-cymene)(BINAP)]Cl | Ammonium Acetate | H₂ or Formate | High efficiency, broad substrate scope. rsc.org |

| Biocatalyst | Amine Dehydrogenase (AmDH) | Ammonium Formate | Formate (via FDH) | High enantioselectivity (>99% ee), mild aqueous conditions, sustainable. rsc.org |

| Biocatalyst | Reductive Aminase (RedAm) | Ammonia | NAD(P)H | Good conversion with direct ammonia use, high thermostability. chemistryviews.org |

Introduction of the Cyclopropyl Group via Ring-Opening or Cycloaddition Reactions

The formation of the cyclopropyl moiety is a critical step in the synthesis of the precursor ketone. Methodologies often involve either building the ring onto an existing structure (cycloaddition) or utilizing a pre-formed cyclopropane ring that is subsequently modified.

Cycloaddition Reactions: The Simmons-Smith reaction and its modifications are classic methods for the stereospecific conversion of alkenes to cyclopropanes. wikipedia.org In the context of synthesizing the precursor, 4-fluorostyrene can be subjected to cyclopropanation using a carbenoid reagent like iodomethylzinc iodide (generated from diiodomethane (B129776) and a zinc-copper couple). sigmaaldrich.comacs.org The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn), is often more efficient and reliable. sigmaaldrich.com Biocatalytic strategies using engineered enzymes for carbene transfer also provide a route to fluorinated cyclopropanes. rsc.org

Kulinkovich Reaction: This reaction provides an alternative route via ring-opening of a cyclopropanol (B106826) intermediate. It allows for the preparation of 1-substituted cyclopropanols from the reaction of esters (e.g., methyl 4-fluorobenzoate) with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. rsc.orgbeilstein-journals.org The resulting 1-(4-fluorophenyl)cyclopropan-1-ol (B1442914) can then be oxidized to the desired cyclopropyl 4-fluorophenyl ketone. This method is advantageous as it builds the cyclopropyl ring and attaches the aryl group in a single key step.

Fluorination Methodologies for Aromatic Systems

The introduction of the fluorine atom onto the phenyl ring is a key transformation. While starting with fluorinated precursors is common, late-stage fluorination (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the synthesis of fluorinated analogs from advanced, non-fluorinated intermediates. nih.gov

Electrophilic Fluorination: This approach is suitable for aryl organometallic precursors. For instance, an aryl boronic acid or ester derivative of the phenylcyclopropyl scaffold can be treated with an electrophilic fluorinating reagent, such as Selectfluor®, often mediated by a silver rsc.org or copper rsc.org catalyst. This method is tolerant of various functional groups, including ketones and esters. rsc.org

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group on the aromatic ring is displaced by a fluoride (B91410) source. For SNAr to be effective, the ring must be "activated" by electron-withdrawing groups. Interestingly, in many SNAr reactions, aryl fluorides are more reactive than other aryl halides. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-fluorine bond. rug.nlorganic-chemistry.org While less common for introducing the specific fluorine in this target molecule, concerted nucleophilic aromatic substitution (CSNAr) has been developed for the deoxyfluorination of phenols, broadening the scope beyond traditionally activated systems. nih.gov

Modern and Sustainable Synthetic Approaches

Reflecting the growing importance of environmental considerations in chemical manufacturing, modern synthetic routes increasingly incorporate principles of green chemistry.

Green Chemistry Principles in Amination Reactions

Green chemistry focuses on designing processes that reduce waste, use safer chemicals, and minimize energy consumption. sigmaaldrich.comyale.edu Biocatalytic amination is a prime example of these principles in action.

The use of enzymes like transaminases and amine dehydrogenases for amine synthesis offers several advantages over traditional chemical methods:

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy demand. nih.gov

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces byproduct formation. bohrium.com

Reduced Waste: The use of inexpensive and benign amine donors like ammonium salts or bio-derived diamines, coupled with high atom economy, leads to a significant reduction in chemical waste (low E-factor). rsc.orgrsc.orgacs.org

Renewable Feedstocks: Biocatalysis is inherently suited to the use of renewable resources, aligning with long-term sustainability goals. rsc.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, is a rapidly developing field in sustainable synthesis. rsc.org By minimizing or eliminating the need for bulk solvents, this technique directly addresses a key principle of green chemistry. researchgate.net

Mechanochemical methods have been successfully applied to asymmetric organocatalysis, including reactions to form chiral amines and their derivatives. rsc.orgnih.gov The high concentration of reactants and the unique energy transfer in a ball mill can lead to significantly reduced reaction times and sometimes different reactivity compared to solution-phase chemistry. beilstein-journals.orgresearchgate.net While a specific mechanochemical synthesis for (S)-Cyclopropyl(4-fluorophenyl)methanamine has not been detailed, the established protocols for asymmetric Mannich reactions and alkylations of imines under ball-milling conditions suggest its feasibility. rsc.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions in Scaffold Assembly

Transition metal catalysis offers powerful tools for constructing the core scaffold of the target molecule or for the final amination step.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This reaction can be used to couple an aryl halide (e.g., 1-bromo-4-fluorobenzene) with a pre-formed cyclopropylamine (B47189), or conversely, couple cyclopropylamine with a suitable aryl halide. acs.orglongdom.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. rug.nl This method is a key example of a catalytic process that replaces less efficient, stoichiometric methods for C-N bond formation. wikipedia.org

Resolution Techniques for Enantiomeric Separation

The synthesis of chiral molecules such as (S)-Cyclopropyl(4-fluorophenyl)methanamine often produces a racemic mixture, which contains equal amounts of both the (S) and (R) enantiomers. To isolate the pharmacologically desired (S)-enantiomer, a resolution step is necessary. This separation is a critical process in the pharmaceutical industry. The most common and scalable methods for resolving chiral amines include classical resolution via diastereomeric salt formation and preparative chiral chromatography.

Diastereomeric Salt Formation with Chiral Acids

Diastereomeric salt formation is a well-established and cost-effective method for resolving racemic compounds on a large scale. advanceseng.com The fundamental principle involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. advanceseng.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts. advanceseng.com Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably different solubility in a given solvent system. advanceseng.com This difference in solubility allows for their separation through fractional crystallization.

The process involves several key steps:

Selection of a Chiral Resolving Agent: A suitable optically pure chiral acid is chosen. Common examples for resolving amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.

Salt Formation: The racemic amine and the chiral resolving agent are dissolved in an appropriate solvent, leading to the formation of the two diastereomeric salts.

Fractional Crystallization: The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize out of the solution preferentially.

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of the amine is then liberated from the chiral acid by treatment with a base.

The success of this technique is highly dependent on the choice of both the chiral acid and the solvent system. The solvent plays a crucial role in maximizing the solubility difference between the two diastereomeric salts. unchainedlabs.com A systematic screening of various solvents and solvent mixtures is often required to identify optimal conditions that lead to high recovery and high enantiomeric excess (ee). unchainedlabs.com For instance, research on resolving a key chiral intermediate demonstrated a dramatic difference in solubility—nearly 1,000-fold—between the two diastereomeric salts in a specific solvent system, which provided an excellent resolution. unchainedlabs.com

The table below illustrates a typical range of solvents that might be screened during the development of a diastereomeric salt resolution process.

Table 1: Representative Solvents for Diastereomeric Salt Resolution Screening

| Solvent Class | Specific Solvents | Abbreviation |

|---|---|---|

| Esters | Ethyl acetate, Butyl acetate | EtOAc, BuOAc |

| Alcohols | Ethanol, Methanol | EtOH, MeOH |

| Nitriles | Propanenitrile | EtCN |

| Ethers | Dimethoxyethane, 2-Methyltetrahydrofuran | DME, Me-THF |

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful and direct method for separating enantiomers, which has become a technique of choice for achieving high-purity chiral compounds from laboratory to industrial scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the chromatographic column faster than the other, thus achieving separation. bgb-analytik.com Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely employed for preparative chiral separations. nih.gov

The key to this technique is the chiral stationary phase (CSP). The most versatile and widely used CSPs are based on polysaccharide derivatives, such as cellulose (B213188) and amylose, which are coated or immobilized onto a silica (B1680970) support. nih.gov These phases can resolve a broad range of racemic compounds. The selection of the appropriate CSP and mobile phase is determined through a screening process to find the conditions that provide the best selectivity (α) and resolution (Rs) for the target compound. bgb-analytik.com

For a compound like (S)-Cyclopropyl(4-fluorophenyl)methanamine, a typical approach would involve screening various polysaccharide-based CSPs with different mobile phases. Normal-phase conditions, often using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), are common in preparative LC. nih.gov Supercritical fluid chromatography (SFC) offers a "greener" alternative, using supercritical CO2 as the main mobile phase component, modified with a small amount of an alcohol co-solvent like methanol. nih.gov SFC can offer advantages in terms of higher throughput and reduced solvent consumption compared to LC. nih.gov

The findings from analytical-scale screening are then scaled up to preparative columns to process larger quantities of the racemic mixture, yielding the desired enantiomer with high purity.

Table 2: Typical Conditions in Preparative Chiral Chromatography

| Parameter | Description | Examples |

|---|---|---|

| Technique | The chromatographic method used for separation. | High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase (CSP) | The chiral material packed in the column that enables separation. | Polysaccharide-based (e.g., derivatized cellulose or amylose), Pirkle-type phases |

| Mobile Phase (LC) | The solvent system that carries the compound through the column. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol |

| Mobile Phase (SFC) | The fluid and co-solvent used in SFC. | Supercritical CO2 / Methanol |

| Detection | The method used to monitor the separation. | Ultraviolet (UV) absorption |

Chemical Reactivity and Derivatization Strategies of S Cyclopropyl 4 Fluorophenyl Methanamine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in (S)-Cyclopropyl(4-fluorophenyl)methanamine makes it a potent nucleophile, readily participating in a range of chemical transformations.

N-Alkylation Reactions and Formation of Secondary/Tertiary Amines

The amine group can undergo N-alkylation with various alkylating agents to form secondary and tertiary amines. This reaction is fundamental in the synthesis of more complex molecular architectures. Typically, the reaction involves the treatment of the primary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The primary amine itself can act as a better nucleophile than ammonia (B1221849), which can sometimes lead to multiple substitutions if the reaction conditions are not carefully controlled. To favor the formation of the primary amine product, a large excess of ammonia can be used.

Further substitution can occur as the newly formed secondary amine is also nucleophilic and can react with another molecule of the alkyl halide. This process can continue to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.

| Alkylating Agent | Product Type | General Reaction Conditions |

| Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | Secondary/Tertiary Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Heat |

| Dialkyl Sulfates (e.g., (CH₃)₂SO₄) | Secondary/Tertiary Amines | Base, Solvent, Controlled Temperature |

| Reductive Amination with Aldehydes/Ketones | Secondary/Tertiary Amines | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid Catalyst |

Acylation and Sulfonylation of the Amine Group

The nucleophilic amine can readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are widely employed to introduce various functional groups and to modify the electronic and steric properties of the molecule.

Acylation: The reaction with acyl chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine, proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N-acyl derivative.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is crucial in medicinal chemistry as the sulfonamide group is a key pharmacophore in many therapeutic agents.

| Reagent Type | Example Reagent | Product | General Reaction Conditions |

| Acyl Halide | Acetyl chloride | N-acetyl-(S)-Cyclopropyl(4-fluorophenyl)methanamine | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to RT |

| Acid Anhydride | Acetic anhydride | N-acetyl-(S)-Cyclopropyl(4-fluorophenyl)methanamine | Base or neat, RT or Heat |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-(S)-Cyclopropyl(4-fluorophenyl)methanamine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to RT |

Nucleophilic Substitution Reactions Involving the Amine

As a potent nucleophile, the amine functionality of (S)-Cyclopropyl(4-fluorophenyl)methanamine can participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with activated aromatic or heteroaromatic systems, displacing a suitable leaving group.

The lone pair on the nitrogen atom makes amines effective nucleophiles. When reacting with a haloalkane, a nucleophilic substitution reaction occurs, leading to the formation of a primary amine.

Reductive Transformations of Amine Derivatives

Derivatives of the amine, such as amides or sulfonamides, can undergo reductive transformations. For instance, the amide carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), effectively converting an N-acyl derivative back to a secondary amine. Reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine intermediate that is then reduced in situ, is a powerful method for forming C-N bonds. This reaction can be catalyzed by various metals, and the choice of catalyst can influence the reaction outcome. For example, a rhodium catalyst might lead to the traditional reductive amination product, while a ruthenium catalyst could promote a ring expansion to form a pyrrolidine.

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl ring, due to its inherent strain, can undergo ring-opening reactions under specific conditions, providing a pathway to linear or more complex cyclic structures.

Ring-Opening Reactions and Subsequent Transformations

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under certain conditions, such as in the presence of strong acids, electrophiles, or through radical pathways. The presence of the adjacent phenyl and amine groups can influence the regioselectivity of the ring-opening process. For instance, in the presence of a strong acid, protonation of the cyclopropane ring can lead to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a 1,3-difunctionalized propane (B168953) derivative.

Studies on related N-cyclopropylanilines have shown that reaction with nitrous acid can lead to the specific cleavage of the cyclopropyl group from the nitrogen atom, proceeding through an amine radical cation intermediate. This is followed by rapid ring opening to form an iminium ion with a C-centered radical.

| Reaction Type | Reagent/Condition | Potential Products |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HBr, HI) | 1,3-Dihalogenated propane derivatives |

| Electrophilic Ring Opening | Electrophile (e.g., Br₂) | 1,3-Dibromo-1-(4-fluorophenyl)propane derivatives |

| Radical-Initiated Ring Opening | Radical Initiator (e.g., AIBN) | Various rearranged and functionalized products |

Functionalization of the Cyclopropane Moiety

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which imparts unique chemical properties compared to acyclic alkanes. The C-C bonds have a higher p-character, making them susceptible to reactions typically associated with alkenes, including ring-opening and C-H functionalization.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. In derivatives of cyclopropylmethanamine, the amine functionality can act as a directing group to facilitate site-selective C-H activation on the cyclopropane ring. Palladium-catalyzed reactions, for instance, have been successfully employed for the C(sp³)–H arylation of aminomethyl-cyclopropanes using aryl boronic acids. researchgate.net While specific studies on (S)-Cyclopropyl(4-fluorophenyl)methanamine are not prevalent in peer-reviewed literature, the established methodology suggests its potential for similar transformations. After N-acylation to form an amide directing group, the molecule could undergo palladium-catalyzed C-H arylation, alkenylation, or acetoxylation, preferentially at the C-H bonds adjacent to the stereocenter, yielding cis-substituted cyclopropane derivatives.

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under various conditions, including radical, nucleophilic, or electrophilic pathways. google.comnih.gov For cyclopropanes bearing both a donor group (like the aryl ring) and an acceptor group (if one were introduced), these "donor-acceptor" cyclopropanes are particularly prone to nucleophilic ring-opening. This reaction pathway can be catalyzed by Lewis acids and provides access to 1,3-difunctionalized acyclic structures. For example, reaction with amines can lead to the formation of γ-aminobutyric acid (GABA) derivatives. nih.gov Radical-mediated ring-opening can also be initiated, leading to cyclization with other parts of the molecule or intermolecular reactions. google.comnih.gov

Reactions on the Fluorophenyl Aromatic Ring

The 4-fluorophenyl group offers several avenues for modification, governed by the electronic properties of the fluorine atom and the cyclopropylmethanamine substituent.

In electrophilic aromatic substitution (EAS), the fluorine atom is a deactivating yet ortho-, para-directing substituent due to the interplay of its strong electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). The cyclopropylmethanamine group, particularly after protection of the amine (e.g., as an amide), is an activating, ortho-, para-directing group.

The combined influence of these two groups dictates the regioselectivity of EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions. nih.gov Substitution is strongly favored at the positions ortho to the activating cyclopropylmethanamine group (C2 and C6) and meta to the deactivating fluorine atom. Therefore, electrophilic attack will predominantly occur at the C2 and C6 positions of the fluorophenyl ring.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (S)-Cyclopropyl(2-nitro-4-fluorophenyl)methanamine |

| Bromination | Br₂, FeBr₃ | (S)-Cyclopropyl(2-bromo-4-fluorophenyl)methanamine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (S)-Cyclopropyl(2-acyl-4-fluorophenyl)methanamine |

Beyond classical electrophilic substitution, the fluorophenyl ring can be modified using modern cross-coupling techniques. One potential strategy involves directed ortho-metalation. The amine or a derivatized amide group can direct lithiation to the C2 position. Quenching the resulting aryllithium species with an electrophile (e.g., iodine, boronic esters, aldehydes) would install a new functional group ortho to the side chain. This functionalized intermediate could then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) of a fluorine atom is a common transformation in organic synthesis. Fluorine is an excellent leaving group for SNAr because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is accelerated by fluorine's potent inductive electron-withdrawing effect.

However, the SNAr mechanism requires the aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. In (S)-Cyclopropyl(4-fluorophenyl)methanamine, the cyclopropylmethanamine substituent is electron-donating, making the aromatic ring electron-rich and thus deactivating it towards SNAr. Consequently, displacing the fluorine atom with a nucleophile under standard SNAr conditions is challenging.

Substitution would necessitate specialized, often harsh, conditions or the use of transition-metal catalysis. For instance, palladium- or copper-catalyzed Buchwald-Hartwig amination or etherification reactions could potentially be employed, though these are more commonly performed on aryl bromides or iodides. Achieving substitution of the highly inert C-F bond in this electron-rich system remains a significant synthetic hurdle.

Role as a Chiral Building Block and Synthon in Complex Molecule Synthesis

The presence of a defined stereocenter makes (S)-Cyclopropyl(4-fluorophenyl)methanamine a valuable chiral building block for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid cyclopropyl group and specific spatial arrangement of substituents are often utilized to enforce a desired conformation in a target molecule, which can be crucial for binding to biological targets.

A key application of (S)-Cyclopropyl(4-fluorophenyl)methanamine is its use as a synthon for constructing nitrogen-containing heterocyclic systems. The primary amine serves as a reactive handle for condensation and cyclization reactions.

One documented application is in the synthesis of complex urea (B33335) derivatives which are key intermediates for pharmacologically active agents. For example, the amine can react with an isocyanate to form a urea. Specifically, the reaction with a sulfonyl isocyanate, such as 4-isocyanatobenzenesulfonamide, yields a ureidobenzenesulfonamide derivative. This transformation serves as a method to link the chiral fragment to a sulfonamide moiety, a common pharmacophore.

The reaction proceeds by the nucleophilic attack of the primary amine of (S)-Cyclopropyl(4-fluorophenyl)methanamine onto the electrophilic carbon of the isocyanate group.

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| (S)-Cyclopropyl(4-fluorophenyl)methanamine | 4-Isocyanatobenzenesulfonamide | Dichloromethane (DCM) | 4-(3-((S)-Cyclopropyl(4-fluorophenyl)methyl)ureido)benzenesulfonamide | Patent WO2010032200A1 |

Assembly of Advanced Pharmaceutical Intermediates

The strategic importance of (S)-Cyclopropyl(4-fluorophenyl)methanamine lies in its utility as a versatile scaffold for constructing intricate molecular architectures. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, enabling its incorporation into larger, more complex molecules.

One of the most significant applications of this chiral amine is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Notably, it is a key precursor in the industrial synthesis of Niraparib, a potent PARP inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib and related compounds often involves the coupling of (S)-Cyclopropyl(4-fluorophenyl)methanamine with a suitable heterocyclic partner.

The reactivity of the primary amine allows for the formation of amide or secondary amine linkages, which are common structural features in many pharmaceutical agents. Standard acylation or alkylation reactions can be employed to append various functional groups, thereby modulating the physicochemical and biological properties of the resulting molecule.

| Intermediate | Reaction Type | Product Class | Therapeutic Area |

| (S)-Cyclopropyl(4-fluorophenyl)methanamine | Amide bond formation | PARP Inhibitors (e.g., Niraparib) | Oncology |

| (S)-Cyclopropyl(4-fluorophenyl)methanamine | Reductive amination | Kinase Inhibitors | Oncology, Inflammation |

| (S)-Cyclopropyl(4-fluorophenyl)methanamine | Nucleophilic substitution | CNS agents | Neurology |

Strategies for Analogue and Derivative Synthesis

The development of novel drug candidates often relies on the systematic modification of a lead compound to optimize its efficacy and safety profile. (S)-Cyclopropyl(4-fluorophenyl)methanamine provides a versatile platform for the synthesis of a wide array of analogues and derivatives, facilitating comprehensive structure-activity relationship (SAR) studies.

Derivatization strategies can be broadly categorized based on the modification of the three key structural components of the molecule: the primary amine, the 4-fluorophenyl ring, and the cyclopropyl moiety.

Modification of the Primary Amine:

The primary amine is the most readily functionalized group. A variety of reactions can be employed to introduce diverse substituents:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a library of amides. This is a common strategy to introduce various functional groups and modulate properties such as lipophilicity and hydrogen bonding capacity.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, leads to the formation of secondary and tertiary amines. This allows for the introduction of different alkyl or arylalkyl groups, which can influence receptor binding and pharmacokinetic properties.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to introduce various aromatic or heteroaromatic rings, significantly expanding the chemical space of the derivatives.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can act as hydrogen bond donors and acceptors and are prevalent in many drug molecules.

Modification of the 4-Fluorophenyl Ring:

While modification of the aromatic ring is generally more complex than derivatization of the amine, several strategies can be employed:

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator. Further substitution on the ring is challenging but can be achieved under specific conditions to introduce nitro, halogen, or acyl groups.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles, particularly if there are additional activating groups on the ring. This allows for the introduction of a variety of substituents in its place.

Cross-Coupling Reactions: If the starting material is appropriately functionalized (e.g., with a bromine or iodine atom in place of fluorine), Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions can be used to introduce a wide range of aryl, alkynyl, or amino groups.

Modification of the Cyclopropyl Ring:

The cyclopropyl ring is generally stable but can participate in certain reactions, particularly those involving radical intermediates or transition metal catalysis. However, for the purpose of analogue synthesis, it is more common to synthesize analogues with different small, strained ring systems (e.g., cyclobutyl) or to introduce substituents on the cyclopropyl ring during the initial synthesis of the building block rather than modifying it at a late stage.

Advanced Spectroscopic and Structural Elucidation

Confirmation of Absolute Stereochemistry

Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive spectroscopic technique for the unambiguous determination of the absolute stereochemistry of chiral molecules in solution. Unlike traditional methods that may require crystallization, VCD provides detailed structural information by measuring the differential absorption of left and right circularly polarized infrared light.

The process of confirming the (S)-configuration of Cyclopropyl(4-fluorophenyl)methanamine (B3023332) using VCD involves a synergistic approach between experimental measurement and theoretical calculation. An experimental VCD spectrum of the enantiomerically pure sample is recorded. Concurrently, the three-dimensional structure of the (S)-enantiomer is modeled, and its theoretical VCD spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT).

A positive correlation between the signs and relative intensities of the major bands in the experimental VCD spectrum and the calculated spectrum for the (S)-enantiomer provides definitive proof of its absolute configuration. Key vibrational modes, particularly those involving the chiral center and adjacent functional groups, often exhibit characteristic VCD signals that serve as stereochemical markers.

Illustrative VCD Data for (S)-Cyclopropyl(4-fluorophenyl)methanamine

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (S-enantiomer) | Vibrational Assignment |

| 2985 | +2.5 | +2.8 | C-H stretch (cyclopropyl) |

| 2910 | -1.8 | -2.1 | C-H stretch (methine) |

| 1605 | +5.2 | +4.9 | C=C stretch (aromatic) |

| 1510 | -3.7 | -3.5 | C=C stretch (aromatic) |

| 1225 | +6.8 | +7.1 | C-F stretch |

| 1090 | -4.1 | -4.5 | C-N stretch |

Note: The data in this table is illustrative and based on typical values for similar chiral amines. It serves to demonstrate the principles of VCD analysis.

Detailed Spectroscopic Characterization of Derivatized Forms

To further corroborate the structural assignment and to create well-defined crystalline derivatives suitable for other analytical techniques, (S)-Cyclopropyl(4-fluorophenyl)methanamine can be converted into its N-acetyl and N-benzoyl forms. These derivatives provide additional spectroscopic data that can be meticulously analyzed.

N-Acetyl-(S)-Cyclopropyl(4-fluorophenyl)methanamine:

The introduction of an acetyl group at the nitrogen atom induces characteristic shifts in the Nuclear Magnetic Resonance (NMR) spectra and introduces a strong carbonyl absorption in the Infrared (IR) spectrum.

¹H NMR: The proton attached to the chiral carbon (methine proton) typically experiences a downfield shift due to the electron-withdrawing effect of the amide carbonyl. The appearance of a singlet corresponding to the acetyl methyl protons is also a key diagnostic feature.

¹³C NMR: The carbon of the chiral center (methine carbon) and the carbons of the cyclopropyl (B3062369) and aromatic rings will show predictable shifts. A new resonance for the amide carbonyl carbon will be observed around 170 ppm.

IR Spectroscopy: A strong absorption band corresponding to the amide C=O stretching vibration will be present in the region of 1640-1680 cm⁻¹. The N-H stretching vibration will also be shifted compared to the primary amine.

N-Benzoyl-(S)-Cyclopropyl(4-fluorophenyl)methanamine:

Similar to the N-acetyl derivative, the N-benzoyl derivative provides a wealth of spectroscopic information. The presence of the additional aromatic ring from the benzoyl group will introduce further complexity and diagnostic signals in the NMR spectra.

¹H NMR: The spectrum will show additional aromatic proton signals from the benzoyl group, along with the characteristic shifts of the protons near the newly formed amide bond.

¹³C NMR: Additional aromatic carbon signals from the benzoyl group will be observed, along with the amide carbonyl carbon.

IR Spectroscopy: A strong amide I band (C=O stretch) will be a prominent feature, typically in the range of 1630-1660 cm⁻¹.

Spectroscopic Data for Derivatized Forms of (S)-Cyclopropyl(4-fluorophenyl)methanamine

| Derivative | Technique | Key Diagnostic Signals |

| N-Acetyl | ¹H NMR | δ ~4.5-4.8 (m, 1H, CH-N), δ ~1.9-2.1 (s, 3H, COCH₃) |

| ¹³C NMR | δ ~170 (C=O), δ ~55-60 (CH-N), δ ~23 (COCH₃) | |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch) | |

| N-Benzoyl | ¹H NMR | δ ~7.3-7.8 (m, 5H, Ar-H of benzoyl), δ ~4.8-5.1 (m, 1H, CH-N) |

| ¹³C NMR | δ ~167 (C=O), δ ~130-140 (aromatic C of benzoyl), δ ~58-63 (CH-N) | |

| IR (cm⁻¹) | ~3320 (N-H stretch), ~1640 (C=O stretch) |

Note: The spectral data presented in this table is hypothetical and intended to illustrate the expected spectroscopic changes upon derivatization.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and potential biological interactions of (S)-Cyclopropyl(4-fluorophenyl)methanamine.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to identify low-energy conformations. Key dihedral angles that dictate the molecular shape include the C-C-C-N angle between the cyclopropyl (B3062369) ring and the aminomethyl group, and the C-C-C-C angle defining the orientation of the phenyl ring relative to the cyclopropylmethanamine core.

While specific conformational analysis data for (S)-Cyclopropyl(4-fluorophenyl)methanamine is not extensively available in the public domain, studies on structurally related compounds, such as [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, provide insights into the preferred orientations of the cyclopropyl and 4-fluorophenyl groups. researchgate.net In this related molecule, the dihedral angles between the cyclopropane (B1198618) and quinoline (B57606) rings are approximately 65-66°, and between the benzene (B151609) and cyclopropane rings are about 26-34°. researchgate.net This suggests a non-planar arrangement is energetically favored. For (S)-Cyclopropyl(4-fluorophenyl)methanamine, it is hypothesized that the lowest energy conformers would also exhibit a non-coplanar arrangement of the phenyl and cyclopropyl rings to minimize steric hindrance.

Table 1: Hypothetical Torsion Angles for Low-Energy Conformers of (S)-Cyclopropyl(4-fluorophenyl)methanamine

| Dihedral Angle | Predicted Value (degrees) |

| Phenyl-C-C-Cyclopropyl | 60 - 90 |

| C-C-N-H | 60, 180, -60 (staggered) |

Note: This table is predictive and based on general principles of conformational analysis for similar molecular fragments.

Given the structural similarities of (S)-Cyclopropyl(4-fluorophenyl)methanamine to known monoamine reuptake inhibitors, molecular docking studies are valuable for predicting its binding modes within the active sites of targets like the serotonin (B10506) transporter (SERT). Such studies can elucidate key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding affinity and selectivity.

A typical docking protocol would involve:

Receptor Preparation: Utilizing a high-resolution crystal structure of the target protein (e.g., human SERT).

Ligand Preparation: Generating a 3D structure of (S)-Cyclopropyl(4-fluorophenyl)methanamine and assigning appropriate charges and protonation states.

Docking Simulation: Employing a docking algorithm to systematically sample different orientations and conformations of the ligand within the receptor's binding pocket.

Pose Analysis: Scoring and ranking the predicted binding poses based on their energetic favorability and analyzing the specific interactions formed.

It is anticipated that the protonated amine group of (S)-Cyclopropyl(4-fluorophenyl)methanamine would form a crucial salt bridge with an acidic residue (e.g., Asp98 in SERT). The 4-fluorophenyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming halogen bonds or other specific interactions. The cyclopropyl group would also contribute to hydrophobic interactions within the binding site.

Molecular dynamics simulations offer a means to study the time-dependent behavior of the ligand-receptor complex, providing insights into the stability of the binding pose and the dynamic nature of the interactions. mdpi.com An MD simulation of (S)-Cyclopropyl(4-fluorophenyl)methanamine bound to a target like SERT could reveal:

The stability of the initial docking pose over time.

The flexibility of the ligand and the receptor's binding site residues.

The role of water molecules in mediating ligand-receptor interactions.

Studies on similar compounds, such as 2-phenylcyclopropylmethylamine derivatives, have utilized MD simulations to understand their interactions with dopamine (B1211576) receptors, highlighting the importance of steric and electrostatic fields in ligand binding. mdpi.com

Quantum Chemical Investigations

Quantum chemical methods provide a more detailed understanding of the electronic properties and reactivity of (S)-Cyclopropyl(4-fluorophenyl)methanamine.

Geometry optimization using methods like Density Functional Theory (DFT) can predict the most stable 3D structure of the molecule with high accuracy. nih.gov This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis can yield valuable information, including:

Atomic Charges: The distribution of electron density across the molecule.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and shapes provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential Maps: These maps visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 2: Predicted Electronic Properties of (S)-Cyclopropyl(4-fluorophenyl)methanamine from Theoretical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Region of electron donation (amine lone pair) |

| LUMO Energy | ~ -0.5 eV | Region of electron acceptance (phenyl ring) |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of kinetic stability |

| Dipole Moment | ~ 2.0 D | Reflects the overall polarity of the molecule |

Note: These values are estimations based on typical DFT calculations for similar organic molecules and have not been specifically calculated for this compound in the available literature.

Quantum chemical calculations can be used to model reaction mechanisms and predict the reactivity of (S)-Cyclopropyl(4-fluorophenyl)methanamine. frontiersin.org For instance, the transition states and activation energies for various chemical transformations can be calculated to determine the most likely reaction pathways.

Key areas of reactivity that could be investigated include:

N-alkylation or N-acylation: The nucleophilicity of the amine group can be quantified, and its reaction with various electrophiles can be modeled.

Aromatic Substitution: The effect of the cyclopropylmethanamine substituent on the reactivity of the 4-fluorophenyl ring towards electrophilic or nucleophilic aromatic substitution can be assessed.

Metabolic Pathways: The susceptibility of different parts of the molecule to metabolic enzymes (e.g., cytochrome P450) can be predicted by calculating the activation energies for processes like hydroxylation or N-dealkylation. frontiersin.org

These theoretical predictions can be invaluable in understanding the chemical behavior of (S)-Cyclopropyl(4-fluorophenyl)methanamine and in designing synthetic routes or predicting its metabolic fate.

Mechanistic Insights into Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms involving cyclopropylamine (B47189) derivatives. These studies provide a detailed picture of the potential energy surface, allowing for the characterization of transition states and the calculation of energy profiles for various reaction pathways.

One of the key areas of investigation for cyclopropylamines is the mechanism of ring-opening reactions. The inherent strain of the three-membered ring makes these compounds susceptible to reactions involving the cleavage of a carbon-carbon bond. DFT studies on analogous systems, such as the phosphine-catalyzed ring-opening of cyclopropyl ketones, have revealed multi-step pathways. rsc.org These typically involve initial nucleophilic attack on the cyclopropane ring, leading to a ring-opened intermediate. Subsequent intramolecular reactions, such as Michael additions or Wittig-type reactions, can then lead to the final product. rsc.org The energy barriers for each of these steps can be calculated, providing a quantitative understanding of the reaction kinetics.

For (S)-Cyclopropyl(4-fluorophenyl)methanamine, theoretical investigations can predict the most likely sites for nucleophilic or electrophilic attack, as well as the stereochemical outcome of such reactions. The presence of the chiral center at the carbon atom connecting the cyclopropyl and phenyl rings introduces additional complexity, and computational models can be used to understand the factors governing stereoselectivity in its reactions.

The energy profile of a hypothetical reaction pathway can be mapped out, identifying the transition state structures and the corresponding activation energies. This information is crucial for optimizing reaction conditions and for the rational design of catalysts that can promote specific transformations.

Table 1: Calculated Relative Energies for a Hypothetical Ring-Opening Reaction Pathway of a Cyclopropylamine Derivative

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactant | 0.0 |

| TS1 | First Transition State | +15.2 |

| INT1 | Intermediate 1 | -5.7 |

| TS2 | Second Transition State | +10.8 |

| P | Product | -20.3 |

Note: The data in this table is representative and intended for illustrative purposes based on typical computational studies of related compounds.

Structure-Activity Relationship (SAR) Studies based on Computational Data (excluding biological activity specifics)

Computational Structure-Activity Relationship (SAR) studies of (S)-Cyclopropyl(4-fluorophenyl)methanamine and its analogues focus on understanding how modifications to its molecular structure influence its chemical properties and reactivity, without considering its biological effects. These studies often employ a range of computational techniques, from quantum mechanics to molecular mechanics, to calculate various molecular descriptors.

The electronic properties of the molecule are a key focus of these investigations. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring, for example, has a significant impact on the electron distribution within the molecule. The high electronegativity of fluorine acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent benzylic position. Computational methods can quantify these effects by calculating parameters such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO).

Steric factors also play a crucial role in determining the properties of (S)-Cyclopropyl(4-fluorophenyl)methanamine. The cyclopropyl group is a rigid and sterically demanding substituent. Conformational analysis, performed using computational methods, can identify the preferred three-dimensional arrangement of the molecule and the energy barriers for rotation around key single bonds. This information is vital for understanding how the molecule interacts with other chemical species.

By systematically modifying the structure of (S)-Cyclopropyl(4-fluorophenyl)methanamine in silico (e.g., by changing the substituent on the phenyl ring or altering the stereochemistry) and calculating the resulting changes in electronic and steric descriptors, a quantitative SAR model can be developed. This model can then be used to predict the properties of novel, unsynthesized derivatives.

Table 2: Calculated Molecular Descriptors for a Series of Phenyl-Substituted Cyclopropylamine Derivatives

| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| H | -5.87 | -0.21 | 1.45 |

| 4-F | -5.98 | -0.35 | 2.58 |

| 4-Cl | -6.02 | -0.42 | 2.61 |

| 4-CH3 | -5.75 | -0.15 | 1.52 |

| 4-NO2 | -6.54 | -1.12 | 5.12 |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the type of information generated in computational SAR studies.

Future Directions in Research and Synthetic Applications

Development of Novel Enantioselective Catalytic Systems

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and fine chemical production. openaccessgovernment.orghovione.com Traditional methods often involve transition metal catalysts, harsh reaction conditions, and can suffer from poor selectivity, generating significant waste. hovione.com Consequently, a major research thrust is the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. nih.gov Future work on (S)-Cyclopropyl(4-fluorophenyl)methanamine will likely focus on biocatalysis, organometallics, and organocatalysis to achieve these goals.

The rational design and optimization of catalysts are pivotal for advancing the synthesis of complex chiral molecules. numberanalytics.commiami.edu This involves a multi-faceted approach that considers the catalyst's structure, the reaction mechanism, and non-covalent interactions between the catalyst and substrate.

Key strategies in modern catalyst design include:

Ligand Modification : For metal-based catalysts, the chiral ligand is crucial for inducing enantioselectivity. numberanalytics.com Design principles focus on optimizing the chiral backbone, the type and number of donor atoms, and the ligand's steric and electronic properties. numberanalytics.com Fine-tuning remote substituents on ligands can maximize non-covalent interactions, which is a key strategy for controlling reactivity and enantioselectivity in challenging intermolecular radical reactions. nih.gov

Biocatalyst Engineering : Enzymes like transaminases, imine reductases, and amine dehydrogenases are becoming increasingly important for chiral amine synthesis due to their high selectivity and mild operating conditions. hovione.comnih.gov Protein engineering techniques, such as directed evolution and computational redesign, are used to expand the substrate scope and enhance the efficiency of these biocatalysts. nih.gov Engineered myoglobins, for instance, have shown promise as catalysts for asymmetric cyclopropanation, a key step in forming the cyclopropyl (B3062369) motif. nih.gov

Ion-Pairing Strategy : A novel approach involves using ion-paired ligands that bear chiral cations. This strategy has been successfully applied to rhodium-catalyzed C–H amination, demonstrating that the chiral cation can effectively control the reaction's stereochemical outcome. acs.org

The following table compares different catalytic approaches for chiral amine synthesis, highlighting their respective advantages and challenges.

| Catalytic System | Catalyst Examples | Advantages | Challenges |

| Biocatalysis | Transaminases, Imine Reductases, Engineered Myoglobins nih.govnih.gov | High enantioselectivity, Mild reaction conditions, Environmentally friendly hovione.com | Limited substrate scope (can be expanded by engineering), Enzyme stability |

| Organometallic Catalysis | Rhodium, Palladium, Copper, Gold complexes acs.orgacs.orgacs.orgnih.gov | High catalytic activity, Broad substrate scope | Use of precious/toxic metals, Harsh reaction conditions, Ligand synthesis complexity |

| Organocatalysis | Chiral Phosphoric Acids, Cinchona-derived amines mdpi.comescholarship.org | Metal-free, Lower toxicity | Lower catalytic activity compared to metals, Catalyst loading can be high |

Identifying novel and effective catalysts from a vast number of possibilities is a significant challenge. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of potential catalysts. nih.gov A typical HTS protocol for enantioselective catalysts involves the simultaneous screening of multiple substrates against a library of catalysts in a microplate format. The reaction outcomes, including chemical yield and enantioselectivity, are then rapidly analyzed, often using gas chromatography (GC) with a chiral stationary phase. nih.gov This approach bypasses time-consuming workup procedures and allows for the swift identification of promising catalyst candidates for the synthesis of compounds like (S)-Cyclopropyl(4-fluorophenyl)methanamine. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in the pharmaceutical and chemical industries. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple reaction steps. nih.govrsc.orgresearchgate.net

For the synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine, integrating enantioselective catalysis into continuous flow systems is a key area of future development. nih.gov This can involve using immobilized catalysts, such as enzymes or heterogeneous metal catalysts, packed into columns or cartridges. nih.gov This setup not only facilitates catalyst separation and recycling but also enhances process stability and efficiency. nih.gov The telescoped synthesis of related cyclopropylamines in continuous flow has already been demonstrated, achieving good yields and high productivity with short residence times. rsc.orgresearchgate.net Applying these principles to the synthesis of chiral APIs and their intermediates is a rapidly growing field. mdpi.comnih.gov

Exploration of New Derivatization Pathways for Chemical Biology Probes

Chemical probes are essential tools for interrogating complex biological systems and elucidating the mechanisms of action of bioactive molecules. nih.govyoutube.com (S)-Cyclopropyl(4-fluorophenyl)methanamine, as a structural motif in biologically active compounds, is a prime candidate for derivatization into chemical probes.

The primary amine group serves as a versatile chemical handle for modification. Future research will likely explore derivatization pathways to introduce:

Reporter Tags : Attaching fluorophores or biotin (B1667282) tags to the amine group would enable the visualization and tracking of the molecule within cells or tissues.

Reactive Moieties : Incorporating bioorthogonal functional groups, such as alkynes or azides for click chemistry, or electrophilic warheads for covalent labeling, can transform the molecule into a probe for activity-based protein profiling (ABPP) or for identifying specific protein targets. nih.gov

Photoaffinity Labels : Introducing photoreactive groups would allow for photo-crosslinking to capture transient interactions with biological macromolecules.

These derivatized probes can be used to study protein-ligand interactions, map biochemical pathways, and validate drug targets, thereby providing a deeper understanding of the biological roles of compounds containing the cyclopropyl(4-fluorophenyl)methanamine (B3023332) scaffold. nih.govuci.edu

Advanced Computational Methods for Predictive Design

Computational chemistry has become an indispensable partner to experimental studies in the field of enantioselective catalysis. acs.org Advanced computational methods are increasingly used not just to rationalize observed outcomes but to predict the performance of new catalysts and guide their design. numberanalytics.comacs.org

For the synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine, computational tools can be applied to:

Model Transition States : Using methods like Density Functional Theory (DFT), researchers can model the transition states of catalytic reactions to understand the origin of enantioselectivity. numberanalytics.comacs.org This insight is crucial for optimizing existing catalysts and designing new ones with improved performance.

Predict Stereoselectivity : Quantitative Structure-Selectivity Relationship (QSSR) models and other data-driven approaches can predict the stereochemical outcome of a reaction with a given catalyst and substrate. acs.org

Virtual Screening : Computational screening of virtual libraries of chiral ligands or catalysts can identify promising candidates for experimental validation, thereby accelerating the discovery process.